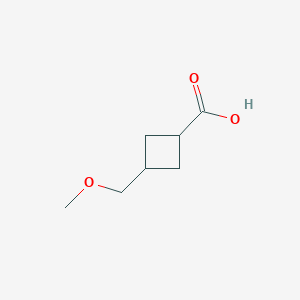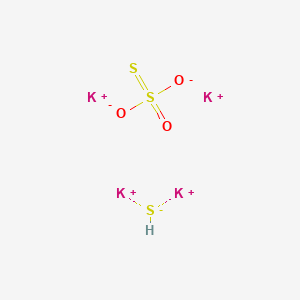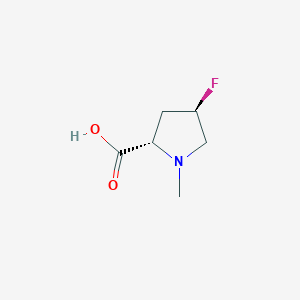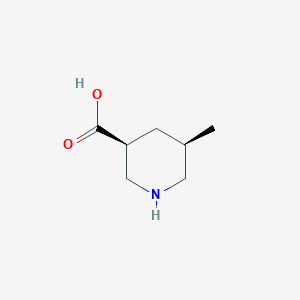
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, also known as 4-MSTPH or MSTPH, is a highly reactive and versatile compound that has many potential applications in scientific research and in the laboratory. It is a hydrazine derivative that has a wide range of reactivity and is used in a variety of chemical reactions. MSTPH is also used in the synthesis of other compounds and in the production of various pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MSTPH.
科学的研究の応用
MSTPH has many potential applications in scientific research. It can be used as a reagent in the synthesis of various compounds, such as isocyanates, amines, and nitriles. It can also be used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, MSTPH can be used in the synthesis of pharmaceuticals, such as antibiotics and antifungals.
作用機序
MSTPH is a highly reactive compound that can undergo a variety of reactions. It can react with aldehydes and ketones to form alcohols, with enones and enolates to form new products, and with phosphonium salts to form alkenes. Additionally, MSTPH can be used as a catalyst in the synthesis of polymers and pharmaceuticals.
Biochemical and Physiological Effects
MSTPH has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, MSTPH has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the immune system, modulating the production of cytokines and other immune molecules.
実験室実験の利点と制限
MSTPH has many advantages for use in laboratory experiments. It is a highly reactive compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use. It is a highly toxic compound and should be handled with caution. Additionally, it can be difficult to control the reaction conditions and obtain consistent results.
将来の方向性
MSTPH has many potential future applications in scientific research. It can be used in the synthesis of new compounds, such as isocyanates, amines, and nitriles. Additionally, it can be used in the synthesis of polymers, such as polyurethanes and polyesters, and in the production of pharmaceuticals. Additionally, further research is needed to explore the potential of MSTPH as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research is needed to explore the potential of MSTPH as a catalyst in the synthesis of new compounds and pharmaceuticals.
合成法
MSTPH can be synthesized using a variety of methods, including the Grignard reaction, the Michael addition reaction, and the Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alcohol. The Michael addition reaction involves the addition of an organometallic compound to an enone or enolate to form a new product. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene.
特性
IUPAC Name |
[4-methylsulfonyl-2-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-16(14,15)5-2-3-7(13-12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOBBMAOWGAOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)



![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)







